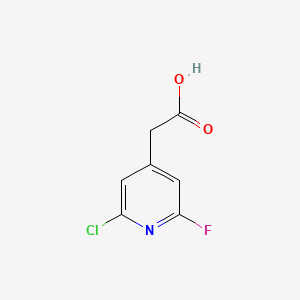
Magnesium2-(carboxymethyl)-2-hydroxysuccinatepentahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium2-(carboxymethyl)-2-hydroxysuccinatepentahydrate is a complex magnesium salt that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its ability to form stable complexes and its involvement in various biochemical and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium2-(carboxymethyl)-2-hydroxysuccinatepentahydrate typically involves the reaction of magnesium salts with carboxymethyl and hydroxysuccinate precursors under controlled conditions. One common method includes the reaction of magnesium acetate with carboxymethyl succinic acid in an aqueous medium, followed by crystallization to obtain the pentahydrate form. The reaction conditions often require maintaining a specific pH and temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced crystallization methods are employed to enhance the efficiency of the production process. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the industrially produced compound.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium2-(carboxymethyl)-2-hydroxysuccinatepentahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized magnesium complexes, while reduction can produce reduced magnesium derivatives. Substitution reactions can result in a variety of substituted magnesium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Magnesium2-(carboxymethyl)-2-hydroxysuccinatepentahydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its role in biological systems, particularly in enzyme regulation and as a cofactor in metabolic processes.
Medicine: Investigated for its potential therapeutic effects, including its use in drug formulations and as a supplement for magnesium deficiency.
Industry: Applied in the production of biodegradable polymers, as a stabilizer in various industrial processes, and in the development of advanced materials.
Wirkmechanismus
The mechanism of action of Magnesium2-(carboxymethyl)-2-hydroxysuccinatepentahydrate involves its interaction with molecular targets and pathways in biological systems. The compound acts as a magnesium ion donor, participating in various enzymatic reactions and metabolic pathways. It can regulate the activity of enzymes by binding to their active sites and influencing their catalytic functions. Additionally, the compound’s ability to form stable complexes with other molecules enhances its bioavailability and effectiveness in biological systems.
Vergleich Mit ähnlichen Verbindungen
Magnesium2-(carboxymethyl)-2-hydroxysuccinatepentahydrate can be compared with other similar compounds, such as:
Magnesium acetate: Similar in its magnesium content but differs in its chemical structure and applications.
Magnesium citrate: Known for its use as a dietary supplement, with different solubility and bioavailability properties.
Magnesium sulfate: Commonly used in medical treatments, with distinct chemical and physical properties compared to this compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and applications not found in other magnesium compounds.
Eigenschaften
Molekularformel |
C6H16MgO12 |
|---|---|
Molekulargewicht |
304.49 g/mol |
IUPAC-Name |
magnesium;2-(carboxymethyl)-2-hydroxybutanedioate;pentahydrate |
InChI |
InChI=1S/C6H8O7.Mg.5H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;5*1H2/q;+2;;;;;/p-2 |
InChI-Schlüssel |
KVNZYYKJJVJHBV-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13149678.png)











![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)
